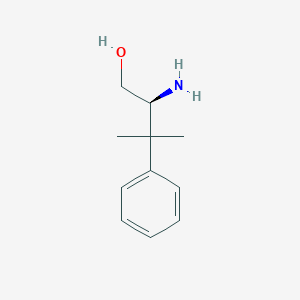
1-Amino-2-(4-ethoxyphenyl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-2-(4-ethoxyphenyl)propan-2-ol is an organic compound with the molecular formula C11H17NO2 and a molecular weight of 195.26 g/mol It is characterized by the presence of an amino group, an ethoxy-substituted phenyl ring, and a secondary alcohol group
Preparation Methods
The synthesis of 1-Amino-2-(4-ethoxyphenyl)propan-2-ol typically involves the reaction of 4-ethoxyacetophenone with trimethylsilyl cyanide in the presence of zinc iodide under a nitrogen atmosphere . The reaction mixture is then treated with a borane-tetrahydrofuran complex, followed by hydrolysis with hydrochloric acid to yield the desired product. This method ensures the formation of the compound with high purity and yield.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the synthesis process.
Chemical Reactions Analysis
1-Amino-2-(4-ethoxyphenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The secondary alcohol group can be oxidized to form a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common reagents and conditions used in these reactions include acidic or basic environments, organic solvents like tetrahydrofuran, and catalysts such as zinc iodide or borane complexes. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-Amino-2-(4-ethoxyphenyl)propan-2-ol has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Amino-2-(4-ethoxyphenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ethoxyphenyl moiety can interact with hydrophobic regions of proteins, affecting their activity. These interactions can modulate various biochemical processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
1-Amino-2-(4-ethoxyphenyl)propan-2-ol can be compared with similar compounds such as 1-amino-2-(4-methoxyphenyl)propan-2-ol and 1-amino-2-(4-hydroxyphenyl)propan-2-ol . These compounds share a similar core structure but differ in the substituents on the phenyl ring. The presence of different substituents can influence the compound’s reactivity, solubility, and biological activity. For example, the ethoxy group in this compound may enhance its lipophilicity compared to the methoxy or hydroxy analogs, potentially affecting its pharmacokinetic properties.
Similar Compounds
- 1-Amino-2-(4-methoxyphenyl)propan-2-ol
- 1-Amino-2-(4-hydroxyphenyl)propan-2-ol
- 1-Amino-2-(4-chlorophenyl)propan-2-ol
Properties
Molecular Formula |
C11H17NO2 |
|---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
1-amino-2-(4-ethoxyphenyl)propan-2-ol |
InChI |
InChI=1S/C11H17NO2/c1-3-14-10-6-4-9(5-7-10)11(2,13)8-12/h4-7,13H,3,8,12H2,1-2H3 |
InChI Key |
HLHCNRYVHIUBME-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C)(CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




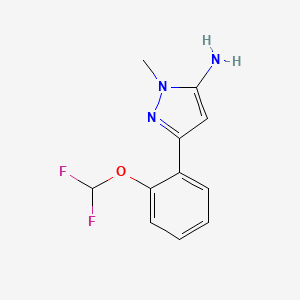

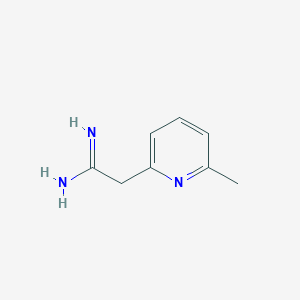
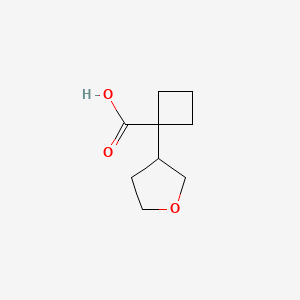
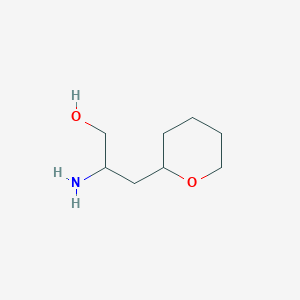

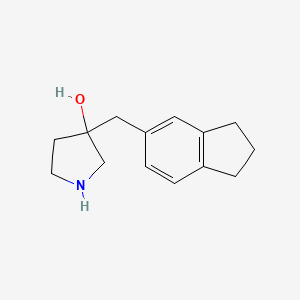
![1-{1,8-Diazaspiro[4.5]decan-1-yl}-2,2-dimethylpropan-1-onehydrochloride](/img/structure/B13607254.png)
![3-Amino-2-(benzo[d][1,3]dioxol-5-yl)propanoic acid](/img/structure/B13607257.png)


